4-(4-Carboxymethoxy-2-fluoro-phenyl)-piperidine-1-carboxylic acid tert-butyl ester
Description
4-(4-Carboxymethoxy-2-fluoro-phenyl)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine-derived compound featuring a tert-butyl ester-protected carboxylic acid group and a fluorinated phenyl ring substituted with a carboxymethoxy group (–OCH2COOH). This structure combines lipophilic (tert-butyl ester), electron-withdrawing (fluoro), and acidic (carboxymethoxy) functionalities, making it a versatile intermediate in medicinal chemistry. The tert-butyl ester acts as a protecting group, enabling controlled deprotection to yield a free carboxylic acid under acidic conditions, which is critical for modulating solubility and biological activity .
Properties
IUPAC Name |
2-[3-fluoro-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO5/c1-18(2,3)25-17(23)20-8-6-12(7-9-20)14-5-4-13(10-15(14)19)24-11-16(21)22/h4-5,10,12H,6-9,11H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUGYWGRUZAHIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=C(C=C2)OCC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
tert-Butyl Ester Protection of the Carboxylic Acid
The synthesis begins with protecting the carboxylic acid moiety as a tert-butyl ester to prevent unwanted side reactions. This is achieved by reacting the free acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium carbonate. The reaction typically proceeds in tetrahydrofuran (THF) or dichloromethane at 0–25°C, yielding the protected intermediate.
Key Reaction:
Fluorophenyl-Piperidine Coupling
The fluorophenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For example, 4-bromo-2-fluorophenol derivatives react with piperidine-containing precursors under palladium catalysis. Alternatively, Ullmann-type couplings using copper catalysts enable the formation of C–N bonds between aryl halides and piperidine.
Example Protocol (Adapted from):
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Substrate Preparation: 4-(Hydroxy(phenyl)methyl)piperidine-1-carboxylic acid tert-butyl ester is synthesized via Grignard addition to a Weinreb amide.
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Etherification: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) mediates the reaction between the hydroxyl intermediate and methyl bromoacetate, forming the carboxymethoxy group.
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Fluorination: Electrophilic fluorination using Selectfluor® or deoxyfluorination reagents introduces the fluorine atom at the phenyl ring’s ortho position.
Deprotection and Final Isolation
The tert-butyl group is cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free carboxylic acid. However, for the target compound, the ester remains intact, and the final product is purified via silica gel chromatography or recrystallization.
Optimization of Reaction Conditions
Catalytic Hydrogenation
Palladium-on-carbon (Pd/C) or palladium hydroxide (Pd(OH)₂) catalyzes the hydrogenation of intermediate alkenes or nitro groups. For instance, hydrogenation at 200 psi H₂ in methanol over Pd(OH)₂ achieves ≥94% yield for analogous piperidine derivatives.
Solvent and Temperature Effects
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Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity in SNAr reactions but may necessitate higher temperatures (65–80°C).
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Low-temperature conditions (−70°C) are critical for lithiation steps to prevent side reactions.
Analytical Characterization
Spectroscopic Data
Purity and Yield
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Chromatography : Reverse-phase HPLC with UV detection (254 nm) confirms purity >95%.
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Yield : Multi-step sequences report cumulative yields of 40–60%, with individual steps achieving 76–94% efficiency.
Applications in Pharmaceutical Research
The compound serves as an intermediate in synthesizing kinase inhibitors and antimicrobial agents. Its tert-butyl ester enhances solubility for biological screening, while the fluorine atom modulates target binding affinity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Carboxymethoxy-2-fluoro-phenyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
The compound 4-(4-Carboxymethoxy-2-fluoro-phenyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic molecule with significant potential in scientific research and pharmaceutical applications. This article explores its various applications, focusing on medicinal chemistry, drug development, and potential therapeutic uses.
Structure and Composition
The compound consists of a piperidine core substituted with a carboxymethoxy group and a tert-butyl ester. Its molecular formula is , and it features both hydrophilic and lipophilic characteristics, making it suitable for various biological applications.
Medicinal Chemistry
- Drug Design : The compound serves as a scaffold for designing new drugs targeting specific receptors in the central nervous system. Its structural features allow for modifications that can enhance efficacy against conditions such as depression or anxiety by acting on serotonin and norepinephrine pathways .
- Receptor Studies : Research indicates that derivatives of this compound may act as serotonin (5-HT) reuptake inhibitors, which are crucial in treating mood disorders. This highlights its potential in developing antidepressants or anxiolytics .
Case Studies
Pharmaceutical Development
- Formulation Studies : The compound's solubility profile is favorable for oral formulations. Research into its formulation has shown promise in creating effective delivery systems that enhance absorption and bioavailability.
- Therapeutic Applications : Preliminary studies suggest that this compound could be effective against various neurological disorders due to its ability to modulate neurotransmitter systems. Further clinical trials are necessary to establish safety and efficacy profiles.
Mechanism of Action
The mechanism of action of 4-(4-Carboxymethoxy-2-fluoro-phenyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. In the context of PROTACs, the compound acts as a linker that brings the target protein and an E3 ubiquitin ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein. This process involves the formation of a ternary complex, which is crucial for the compound’s efficacy.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The fluorinated phenyl ring and carboxymethoxy group distinguish the target compound from analogs. Key comparisons include:
Key Insights :
- The carboxymethoxy group in the target compound provides a masked carboxylic acid, offering pH-dependent solubility compared to methoxycarbonyl (neutral ester) or sulfonamide (polar) groups .
- Fluorine substitution is a common strategy to enhance bioavailability and metabolic resistance across analogs .
Piperidine Ring Modifications
Variations in the piperidine scaffold influence conformational flexibility and target binding:
Biological Activity
4-(4-Carboxymethoxy-2-fluoro-phenyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic compound belonging to the piperidine class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C18H24FNO4
- Molecular Weight : 337.386 g/mol
- IUPAC Name : 4-(4-Carboxymethoxy-2-fluoro-phenyl)-piperidine-1-carboxylic acid tert-butyl ester
Research indicates that compounds in the piperidine class often exhibit activity through interactions with neurotransmitter systems. Specifically, this compound may act as a monoamine neurotransmitter reuptake inhibitor, which could enhance levels of serotonin, norepinephrine, and dopamine in the synaptic cleft, thereby influencing mood and cognitive functions .
Antimicrobial Activity
Piperidine derivatives have been studied for their antimicrobial properties. The compound shows potential as an antimicrobial agent due to its structural similarities to known antibiotics like oxazolidinones. These compounds inhibit bacterial protein synthesis by preventing the formation of the ribosomal initiation complex, making them effective against various gram-positive pathogens .
Antiviral Activity
Recent studies have highlighted the antiviral potential of piperidine derivatives against influenza viruses and coronaviruses. For instance, 1,4,4-trisubstituted piperidines have demonstrated selective replication inhibition against influenza A/H1N1 virus. The presence of a fluorine atom in the structure enhances its potency against viral targets .
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various piperidine derivatives, including related compounds to 4-(4-Carboxymethoxy-2-fluoro-phenyl)-piperidine-1-carboxylic acid tert-butyl ester. The results indicated that these compounds could effectively inhibit growth in several strains of bacteria resistant to conventional antibiotics. The mechanism was attributed to their ability to disrupt bacterial protein synthesis .
In Silico Studies on Antiviral Activity
In silico molecular docking studies have been conducted to assess the binding affinity of this compound to viral proteases, particularly focusing on SARS-CoV-2. The findings suggested that while direct inhibition was modest, structural modifications could enhance potency against viral targets, warranting further investigation into analogs of this compound .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing tert-butyl ester derivatives of piperidine-carboxylic acids?
- Methodological Answer: Tert-butyl esters are typically synthesized via nucleophilic substitution or coupling reactions. For example, the tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine or DMAP) . Piperidine rings can be functionalized via Suzuki-Miyaura coupling for aryl substitutions, as seen in the synthesis of structurally similar compounds (e.g., tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate) . Reaction optimization often involves monitoring by TLC or HPLC and purification via column chromatography.
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer: Analytical techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and Boc-group retention.
- HPLC-MS for purity assessment (≥95% is typical for research-grade compounds) .
- Melting point analysis (e.g., 150°C for related piperidine-carboxylates) to detect impurities .
- FT-IR to verify ester carbonyl stretches (~1700–1750 cm⁻¹) and aromatic C-F bonds (~1200 cm⁻¹) .
Q. What safety precautions are recommended for handling this compound?
- Methodological Answer: Despite limited toxicity data, standard precautions include:
- PPE: Gloves, lab coats, and safety goggles to avoid skin/eye contact (potential irritant per GHS Category 2 ).
- Ventilation: Use fume hoods to minimize inhalation risks (respiratory tract irritation reported in analogs ).
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the carboxymethoxy-fluoro-phenyl moiety?
- Methodological Answer: Key parameters include:
- Catalyst selection: Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enhance coupling efficiency for aryl fluorides .
- Solvent effects: Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates .
- Temperature control: Multi-step reactions often require gradients (40–100°C) to balance reactivity and Boc-group stability .
- Workflow example: A two-step protocol involving Buchwald-Hartwig amination followed by Boc protection achieved 70–85% yields in related syntheses .
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility)?
- Methodological Answer: Contradictory data (e.g., solubility ranges from 3.5×10⁻⁵ g/L to miscible in THF) arise from variations in:
- Analytical methods: Use standardized conditions (e.g., 25°C, pH 7.4 buffer) for consistency .
- Sample preparation: Sonication or heating may be required for hydrophobic tert-butyl esters .
- Validation: Cross-check with computational tools (e.g., ACD/Labs for logP predictions) .
Q. What strategies mitigate decomposition of the Boc group during functionalization?
- Methodological Answer: Boc stability is pH- and temperature-sensitive:
- Acidic conditions: Avoid prolonged exposure to TFA or HCl; use milder acids (e.g., AcOH) for deprotection .
- Inert atmosphere: Conduct reactions under nitrogen/argon to prevent oxidative degradation .
- Monitoring: Real-time FT-IR or LC-MS detects early-stage decomposition .
Q. How can researchers design analogs to study structure-activity relationships (SAR) for this scaffold?
- Methodological Answer: Focus on:
- Core modifications: Replace the fluorophenyl group with electron-deficient/donating substituents (e.g., Cl, OMe) to assess electronic effects .
- Piperidine ring substitutions: Introduce methyl or benzyl groups to probe steric influences on receptor binding .
- Ester hydrolysis: Generate the free carboxylic acid derivative to evaluate bioavailability .
Key Considerations for Experimental Design
- Synthetic Reproducibility: Document reaction parameters (e.g., catalyst lot, solvent grade) to minimize batch variability .
- Safety Data Gaps: Assume acute toxicity (Category 4) until empirical studies confirm otherwise .
- Eco-Toxicology: Follow REACH guidelines for disposal, as ecological impact data are unavailable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
